molecular formula C23H21N3O2S2 B3018178 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 1291856-25-1

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B3018178
CAS No.: 1291856-25-1
M. Wt: 435.56
InChI Key: KAXLUXFFJGHYHR-UHFFFAOYSA-N
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Description

2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a thienopyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core substituted with a 2,3-dimethylphenyl group at position 2.
  • A sulfanyl (-S-) linkage at position 2, connecting the core to an N-methyl-N-phenylacetamide side chain.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-8-7-11-19(16(15)2)26-22(28)21-18(12-13-29-21)24-23(26)30-14-20(27)25(3)17-9-5-4-6-10-17/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLUXFFJGHYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable precursor to form the thienopyrimidine ring system. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thienopyrimidine intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as thiols, amines, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Derivatives with different substituents at the sulfanyl group

Scientific Research Applications

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight Core Substitutions (Thienopyrimidine) Acetamide Substituents Notable Properties
Target Compound C₂₄H₂₃N₃O₂S₂ 473.62 g/mol 3-(2,3-dimethylphenyl), 4-oxo N-methyl-N-phenyl Predicted higher lipophilicity due to methyl groups
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide C₂₂H₂₀N₄O₃S₂ 476.56 g/mol 6-ethyl, 3-phenyl, 4-oxo (thieno[2,3-d] isomer) N-(4-nitrophenyl) Nitro group may reduce solubility; electron-withdrawing effects enhance reactivity
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide C₂₃H₂₆N₄O₂S₂ 478.65 g/mol 3-ethyl, 5,6-dimethyl, 4-oxo N-(2-ethylphenyl) Increased steric bulk may hinder target binding; higher molecular weight
N-(3,4-Dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide C₂₇H₂₃N₃O₃S₂ 501.62 g/mol 5-(5-methylfuran-2-yl), 3-phenyl, 4-oxo N-(3,4-dimethylphenyl) Furan moiety introduces polarity; pKa ~13.14 (predicted)
2-[[3-(2-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide C₂₇H₂₂N₄O₃S₂ 530.65 g/mol 3-(2-methoxyphenyl), 4-oxo, 6,7-dihydro N-(naphthalen-1-yl) Methoxy group improves solubility; naphthyl enhances aromatic interactions

Analysis of Substituent Effects

Core Modifications
  • Thieno[3,2-d] vs. Thieno[2,3-d] Isomers: The target compound and feature the [3,2-d] isomer, which alters ring fusion geometry compared to [2,3-d] analogs (e.g., ). This impacts electronic distribution and steric accessibility .
  • Substituent Position : Methyl or ethyl groups at positions 3, 5, or 6 (e.g., ) influence steric hindrance and metabolic stability. The 2,3-dimethylphenyl group in the target compound likely enhances hydrophobic interactions in target binding .
Acetamide Side Chain
  • N-Methyl-N-Phenyl (Target) : Balanced lipophilicity and moderate steric demand.
  • N-(4-Nitrophenyl) () : Electron-withdrawing nitro group may enhance electrophilicity but reduce solubility .
  • N-(Naphthalen-1-yl) () : Bulky aromatic group improves π-π stacking but may limit membrane permeability .

Physicochemical and Predicted Bioactivity Trends

  • Solubility : Methoxy () and furan () substituents increase polarity, whereas nitro () and naphthyl () groups reduce solubility.
  • pKa : The target compound’s acetamide (pKa ~13.14 predicted for analogs) suggests weak acidity, favoring neutral species at physiological pH .
  • Bioactivity: Thienopyrimidines with electron-donating groups (e.g., methyl, methoxy) often exhibit enhanced kinase inhibition, while bulky substituents (e.g., naphthyl) may improve selectivity .

Biological Activity

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide represents a unique structure with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C23H22N4O2S
  • Molecular Weight : 422.51 g/mol

Structural Characteristics

This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and various aromatic substitutions enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienyl and pyrimidinyl groups can modulate the activity of these targets, influencing various signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study found that similar compounds showed effective inhibition against several bacterial strains and fungi, suggesting that our compound may possess comparable activity .

Anticancer Potential

Research indicates that compounds within this class may have anticancer properties. A screening study identified several thieno[3,2-d]pyrimidine derivatives that inhibited tumor growth in multicellular spheroids, highlighting their potential as anticancer agents . The exact mechanism involves inducing apoptosis in cancer cells through various pathways.

Other Biological Activities

Preliminary data suggest that this compound may also exhibit anti-inflammatory and analgesic effects, although more research is needed to confirm these activities.

Case Studies

  • Antimicrobial Testing : A series of derivatives were tested against six bacterial and three fungal strains. Results indicated a notable reduction in microbial growth at specific concentrations, demonstrating the compound's potential as an antimicrobial agent .
  • Anticancer Screening : In vitro assays on cancer cell lines revealed that derivatives similar to our compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Comparative Analysis

A comparative study of similar compounds reveals variations in biological activity based on structural modifications. For example:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateHigh
Compound BStructure BHighModerate
Target Compound Target Structure Pending Studies Pending Studies

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